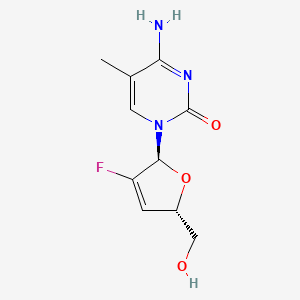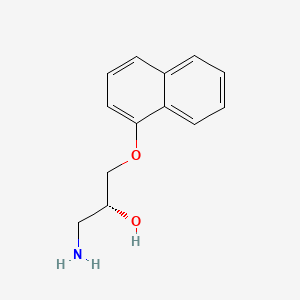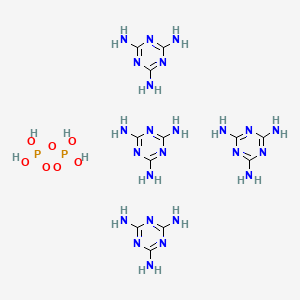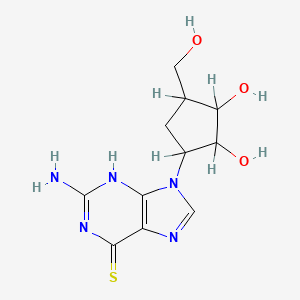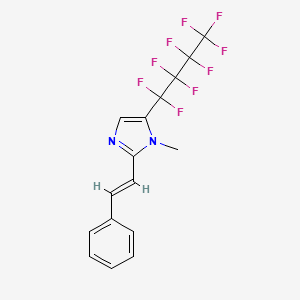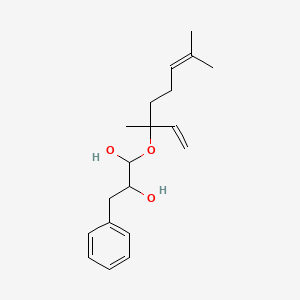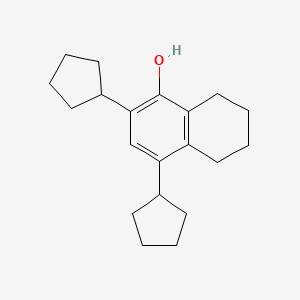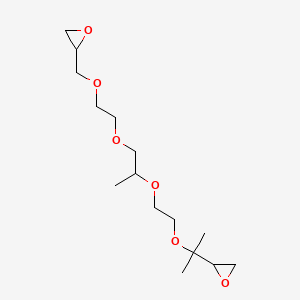
ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol is a compound that combines the properties of both phosphonium salts and phenolic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol typically involves the reaction of triphenylphosphine with ethyl bromide to form ethyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphonium group can be reduced to form phosphines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the phosphonium group can yield phosphines .
Aplicaciones Científicas De Investigación
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphonium group can interact with cellular membranes and proteins. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis and catalysis.
Phenol: A simple phenolic compound with antioxidant properties.
Ethyltriphenylphosphonium bromide: An intermediate in the synthesis of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol
Uniqueness
This compound is unique due to its combination of phosphonium and phenolic functionalities, which allows it to exhibit a diverse range of chemical behaviors and applications. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
93939-72-1 |
|---|---|
Fórmula molecular |
C34H42OP+ |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1; |
Clave InChI |
IGWWNNNCVRUJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


